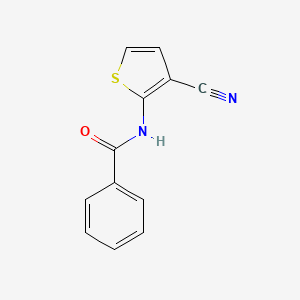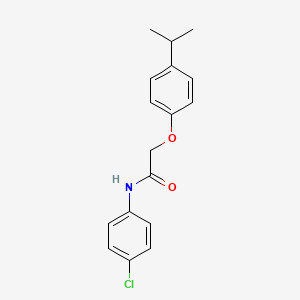![molecular formula C16H19NO2S B5552530 1-[(7-methyl-2-naphthyl)sulfonyl]piperidine](/img/structure/B5552530.png)
1-[(7-methyl-2-naphthyl)sulfonyl]piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of sulfonyl-substituted piperidine derivatives often involves the reaction of suitable naphthyl precursors with piperidine under specific conditions. For instance, compounds with a sulfinyl or sulfonyl group at specific positions on the naphthyl ring can be synthesized from dichloro-fluoronicotinic acid derivatives through a Dieckmann-type cyclization, followed by displacement reactions with piperidine (Miyamoto et al., 1987).
Molecular Structure Analysis
The molecular structure of such compounds, including their crystalline forms, can be elucidated using techniques like X-ray crystallography. For example, compounds related to 1-[(7-methyl-2-naphthyl)sulfonyl]piperidine have been characterized to reveal intricate details about their molecular geometry and hydrogen bonding patterns, contributing to a deeper understanding of their structural features (Jin et al., 2015).
Chemical Reactions and Properties
The chemical reactivity of such compounds often involves nucleophilic substitutions, where the piperidine ring can undergo transformations under specific conditions, leading to various derivatives with different substituents on the naphthalene and piperidine moieties (Sekiguchi et al., 1980).
科学的研究の応用
Fluorescent Probe Development
1-[(7-methyl-2-naphthyl)sulfonyl]piperidine has been explored in the context of developing fluorescent probes. For instance, a study developed a turn-on mitochondria-targeting hydrogen sulfide probe, based on the selective thiolysis of a related amine moiety attached to a piperazine-based naphthalimide scaffold. This probe demonstrated properties like fluorescence enhancement, low detection limit, low cytotoxicity, and good selectivity, making it a potential tool for investigating biological functions and pathological roles of hydrogen sulfide in living systems (Pak et al., 2016).
Antibacterial Agent Synthesis
The compound has also been synthesized and examined for its reactions in the context of developing antibacterial agents. One study synthesized derivatives of a similar structure from certain acid derivatives, aiming to explore their potential as antibacterial agents (Miyamoto et al., 1987).
Synthesis and Conformational Study
There has been research into synthesizing novel piperidine-fused compounds for a conformational study. For example, reactions involving similar compounds resulted in the formation of piperidine-fused benzoxazinonaphthoxazine and quinazolinonaphthoxazine, both in diastereopure form. These studies also involved molecular modeling to determine the most stable stereoisomers, showcasing the compound's relevance in stereochemical analysis (Csütörtöki et al., 2012).
Liquid Chromatography
In the field of liquid chromatography, a study synthesized a new sulfonate reagent with a structure similar to this compound. This reagent was designed for analytical derivatization, highlighting its utility in enhancing detection sensitivity and specificity in chromatographic analyses (Wu et al., 1997).
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties. A study synthesized several derivatives and tested them against bacterial and fungal pathogens of tomato plants. This research provides insights into the compound's potential as an antimicrobial agent, particularly in agricultural applications (Vinaya et al., 2009).
将来の方向性
特性
IUPAC Name |
1-(7-methylnaphthalen-2-yl)sulfonylpiperidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2S/c1-13-5-6-14-7-8-16(12-15(14)11-13)20(18,19)17-9-3-2-4-10-17/h5-8,11-12H,2-4,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSIYEKBZXGWAOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=CC(=C2)S(=O)(=O)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(diethylamino)benzylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B5552451.png)

![2-{3-[2-(1-methyl-1H-pyrazol-3-yl)-1-piperidinyl]-3-oxopropyl}-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine hydrochloride](/img/structure/B5552482.png)
![N'-{4-methoxy-3-[(2-pyridinylthio)methyl]benzylidene}benzenesulfonohydrazide](/img/structure/B5552494.png)

![3-[({1-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinyl}oxy)methyl]pyridine](/img/structure/B5552516.png)
![4-[(3-chloro-6-nitro-1-benzothien-2-yl)carbonyl]morpholine](/img/structure/B5552521.png)

![N-[2-(5-chloro-1H-benzimidazol-2-yl)ethyl]-N,6-dimethylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5552535.png)


![N'-{[1-(4-chlorophenyl)-1H-pyrrol-2-yl]methylene}-4-methylbenzenesulfonohydrazide](/img/structure/B5552551.png)
![4-[(2-fluorobenzyl)oxy]benzaldehyde oxime](/img/structure/B5552564.png)
![N,N-dimethyl-2-{[(2-thienylsulfonyl)amino]methyl}-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide](/img/structure/B5552571.png)